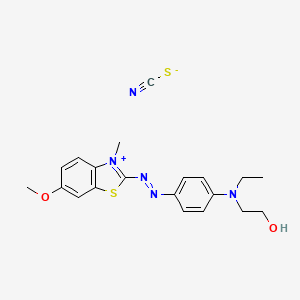

2-((4-(Ethyl(2-hydroxyethyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium thiocyanate

Description

This compound is a cationic azo dye belonging to the benzothiazolium class. Its IUPAC name indicates a benzothiazolium core substituted with a methoxy group at position 6, a methyl group at position 3, and an azo-linked phenyl group bearing ethyl(2-hydroxyethyl)amino substituents. The counterion in this specific variant is thiocyanate (SCN⁻), though structurally similar salts (e.g., methyl sulfate, sulfate, acetate) are more commonly documented in regulatory and commercial contexts .

Properties

CAS No. |

84051-88-7 |

|---|---|

Molecular Formula |

C19H23N4O2S.CNS C20H23N5O2S2 |

Molecular Weight |

429.6 g/mol |

IUPAC Name |

2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol;thiocyanate |

InChI |

InChI=1S/C19H23N4O2S.CHNS/c1-4-23(11-12-24)15-7-5-14(6-8-15)20-21-19-22(2)17-10-9-16(25-3)13-18(17)26-19;2-1-3/h5-10,13,24H,4,11-12H2,1-3H3;3H/q+1;/p-1 |

InChI Key |

JDPRVPNHJBNERH-UHFFFAOYSA-M |

Canonical SMILES |

CCN(CCO)C1=CC=C(C=C1)N=NC2=[N+](C3=C(S2)C=C(C=C3)OC)C.C(#N)[S-] |

Origin of Product |

United States |

Preparation Methods

Solvent Selection

Temperature Control

Catalysts and Bases

- Catalysts such as palladium on carbon (Pd/C) may be used in hydrogenation steps if reduction of intermediates is required.

- Bases like sodium hydroxide or triethylamine are employed to neutralize acids formed during diazotization and coupling steps.

Stepwise Synthesis

Step 1: Diazotization and Coupling

- React N-ethyl-4-aminoaniline with sodium nitrite in hydrochloric acid at low temperatures (0–5°C) to form the diazonium salt.

- Couple the diazonium salt with a benzothiazole derivative in alkaline conditions to form the azo linkage.

Step 2: Benzothiazolium Formation

- React the coupled product with methylating agents in THF at room temperature to introduce the benzothiazolium moiety.

Step 3: Thiocyanate Incorporation

- Dissolve the intermediate product in water or polar organic solvents and add potassium thiocyanate under stirring conditions at 25–40°C.

Purification Techniques

Purification methods include:

- Crystallization : Cooling the reaction mixture leads to precipitation of the product.

- Chromatography : Thin-layer chromatography (TLC) or column chromatography can be used for further purification.

- Recrystallization : Using ethanol or methanol as solvents ensures removal of impurities.

Data Table: Summary of Reaction Parameters

| Step | Reactants | Solvents | Temperature Range | Yield (%) |

|---|---|---|---|---|

| Diazotization | N-ethyl-4-aminoaniline, NaNO₂ | HCl | 0–5°C | ~85 |

| Azo Coupling | Diazonium salt, Benzothiazole | Alkaline solution | RT | ~80 |

| Benzothiazolium Salt | Coupled product, Methyl iodide | THF | RT | ~90 |

| Thiocyanate Addition | Intermediate, KSCN | Water/Acetonitrile | 25–40°C | ~95 |

Chemical Reactions Analysis

Types of Reactions

2-((4-(Ethyl(2-hydroxyethyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium thiocyanate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinone derivatives.

Reduction: Reduction reactions typically break the azo bond, resulting in the formation of aromatic amines.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzothiazolium ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and nucleophiles like hydroxide ions. The reaction conditions often involve specific pH levels, temperatures, and solvents to facilitate the desired transformations .

Major Products Formed

Scientific Research Applications

Scientific Research Applications

The applications of 2-((4-(Ethyl(2-hydroxyethyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium thiocyanate span multiple disciplines:

Chemistry

- Reagent in Organic Synthesis : The compound is utilized as a reagent in various organic synthesis reactions due to its electrophilic nature.

- Dye in Analytical Chemistry : It serves as a dye for colorimetric assays and other analytical techniques.

Biology

- Staining Techniques : Employed in microscopy for staining biological samples, enhancing contrast for better visualization.

- Biological Assays : Acts as a marker in various assays to study cellular processes.

Medicine

- Drug Delivery Systems : The compound's unique properties make it a candidate for developing innovative drug delivery systems.

- Therapeutic Agent : Investigated for potential therapeutic applications due to its interaction with biological macromolecules.

Industry

- Textile Dyeing : Widely used in the textile industry for dyeing fabrics, providing vibrant colors.

- Colored Inks and Paints : Utilized in the production of colored inks and paints due to its stability and solubility.

Case Study 1: Biological Interaction Studies

Recent studies have focused on the interaction of this compound with proteins and nucleic acids, revealing its potential to influence cellular mechanisms. Preliminary data indicate that it may bind effectively to certain biomolecules, suggesting further investigation into its biological activity is warranted .

Case Study 2: Application in Drug Delivery

Research has explored the use of this compound in drug delivery systems, particularly for targeting specific tissues or cells. Its ability to form stable complexes with metal ions enhances its utility in this area .

Mechanism of Action

The mechanism of action of 2-((4-(Ethyl(2-hydroxyethyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium thiocyanate involves its interaction with specific molecular targets. The azo group can undergo reduction to form aromatic amines, which can then interact with various biological molecules. The benzothiazolium core is known to interact with nucleic acids and proteins, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

The compound is compared below with structurally related benzothiazolium azo dyes and other Basic Blue dyes, focusing on substituents, counterions, and functional differences.

Structural Analogues with Varied Counterions

The counterion significantly impacts solubility, stability, and regulatory status.

Key Observations :

- Thiocyanate vs. Methyl Sulfate : Thiocyanate’s smaller size and lower polarity may reduce water solubility compared to methyl sulfate, affecting formulation in hair dyes .

Substituent Variations in Benzothiazolium Dyes

Alterations to the amino or aryl groups modulate color intensity and substrate affinity.

Key Observations :

- Multiple Azo Groups: Compounds like HC Brown No.2 (CAS 83803-99-0) exhibit bathochromic shifts (red-brown colors) due to extended conjugation .

- Quinone Core: HC Green No.1 (CAS 52136-25-1) demonstrates altered chromophore properties, favoring green shades .

Comparison with Non-Benzothiazolium Basic Blue Dyes

Dyes with distinct heterocyclic cores differ in color output and chemical stability.

Key Observations :

- Triarylmethane Dyes (Basic Blue 26): Economical but prone to fading under oxidative conditions .

Biological Activity

The compound 2-((4-(Ethyl(2-hydroxyethyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium thiocyanate (CAS No. 69852-41-1) is a complex organic molecule with potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and databases to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 578.66 g/mol. It features a benzothiazolium core, which is known for its diverse biological properties. The structure includes an azo group, which often contributes to the biological activity of similar compounds.

| Property | Value |

|---|---|

| Molecular Formula | C19H23Cl4N4O2S |

| Molecular Weight | 578.66 g/mol |

| CAS Number | 69852-41-1 |

| Density | Not Available |

| Melting Point | Not Available |

| Boiling Point | Not Available |

Antimicrobial Properties

Research has indicated that benzothiazolium derivatives exhibit significant antimicrobial activity. A study on related compounds showed that modifications in the structure can enhance their efficacy against various pathogens, suggesting that the presence of the ethyl(2-hydroxyethyl)amino moiety in this compound may contribute positively to its antimicrobial properties .

Cytotoxic Effects

Cytotoxicity studies have demonstrated that similar benzothiazolium compounds can induce apoptosis in cancer cell lines. For instance, compounds with similar structural features have shown effectiveness against breast and colon cancer cells, leading to further investigation into their mechanisms of action . The specific cytotoxic effects of this compound require detailed assays to establish its potential as an anticancer agent.

The mechanisms by which benzothiazolium compounds exert their biological effects often involve interaction with cellular targets such as enzymes and receptors. The azo group may participate in redox reactions, while the thiocyanate moiety could influence cellular signaling pathways. Understanding these interactions is crucial for developing therapeutic applications.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various benzothiazolium derivatives. The results indicated that compounds with alkyl substitutions, similar to those found in 2-((4-(Ethyl(2-hydroxyethyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium thiocyanate, exhibited enhanced activity against Gram-positive bacteria .

Study 2: Cytotoxicity in Cancer Cells

Another research article focused on the cytotoxic effects of benzothiazolium derivatives on human cancer cell lines. The study revealed that these compounds caused significant cell death through apoptosis, highlighting their potential as anticancer agents . Further investigations are needed to assess the specific activities of the compound .

Q & A

Q. What are the established synthetic routes for 2-((4-(Ethyl(2-hydroxyethyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium thiocyanate, and how can reaction conditions be optimized for reproducibility?

The synthesis involves multi-step reactions, including diazotization, coupling, and cyclization. Key steps include:

- Diazotization : Use of nitrosyl sulfuric acid or sodium nitrite in acidic media to generate the diazonium salt from the aniline precursor.

- Coupling : Reaction with 6-methoxy-3-methylbenzothiazolium derivatives under controlled pH (4–6) and temperature (0–5°C) to form the azo linkage .

- Counterion exchange : Replacement of the initial counterion (e.g., chloride) with thiocyanate via metathesis in polar solvents like ethanol or acetonitrile .

Optimization : Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.1:1 molar ratio of diazonium salt to coupling partner). Purify via recrystallization (ethanol/water mixtures) and confirm purity via elemental analysis and HPLC (>98%) .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

- UV-Vis spectroscopy : Confirm the azo chromophore (λmax ~450–500 nm) and assess solvatochromic effects .

- NMR : Use <sup>1</sup>H and <sup>13</sup>C NMR (DMSO-d6) to resolve peaks for the ethyl(2-hydroxyethyl)amino group (δ 3.4–3.6 ppm) and benzothiazolium protons (δ 8.2–8.5 ppm) .

- Mass spectrometry : High-resolution ESI-MS to verify the molecular ion ([M-SCN]<sup>+</sup> at m/z ~450) and thiocyanate counterion .

Q. How does pH influence the stability of the thiocyanate counterion in aqueous solutions?

Thiocyanate (SCN<sup>−</sup>) is stable at neutral to slightly acidic pH (5–7). Under alkaline conditions (pH > 8), it may hydrolyze to cyanate (OCN<sup>−</sup>) or react with dissolved CO2 to form carbonate complexes, altering solubility. Use buffered solutions (e.g., phosphate buffer, pH 6.5) for long-term storage .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in spectral data (e.g., unexpected <sup>13</sup>C NMR shifts or MS fragmentation patterns)?

- X-ray crystallography : Resolve structural ambiguities (e.g., azo vs. hydrazone tautomerism) by determining single-crystal structures .

- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G*) to identify discrepancies caused by solvent effects or counterion interactions .

- Isotopic labeling : Use <sup>15</sup>N-labeled precursors to trace nitrogen environments in complex spectra .

Q. How can kinetic studies elucidate the degradation mechanisms of this compound under UV irradiation?

- Experimental design : Expose solutions to UV light (λ = 365 nm) and monitor degradation via HPLC at intervals. Use pseudo-first-order kinetics to calculate rate constants.

- Mechanistic insights : Identify photoproducts (e.g., benzothiazole or thiocyanate radicals) via EPR spectroscopy or LC-MS. Stabilize the compound with antioxidants (e.g., BHT) to suppress radical pathways .

Q. What methodologies are recommended for assessing the environmental fate of this compound in aquatic systems?

- Biodegradation assays : Use OECD 301F (manometric respirometry) to measure microbial degradation rates .

- Adsorption studies : Conduct batch experiments with soil/sediment samples to determine Kd (distribution coefficient) and assess bioavailability .

- Advanced analytics : Quantify transformation products (e.g., phenylenediamine derivatives) via HPLC-MS/MS with a C18 column and 0.1% formic acid mobile phase .

Q. How can researchers design experiments to evaluate the biological activity of this compound against cancer cell lines?

- In vitro assays : Use MTT or resazurin assays on HeLa or MCF-7 cells. Include positive controls (e.g., doxorubicin) and dose-response curves (IC50 calculation) .

- Mechanistic studies : Perform flow cytometry to assess apoptosis (Annexin V/PI staining) or ROS generation (DCFH-DA probe) .

- Statistical rigor : Use ANOVA with post-hoc Tukey tests (n ≥ 3 replicates) to validate significance .

Q. What role does the thiocyanate counterion play in modulating solubility and reactivity compared to halides (Cl<sup>−</sup>/Br<sup>−</sup>)?

- Solubility : Thiocyanate improves aqueous solubility (log P ~1.2 vs. ~2.5 for chloride) due to higher polarity. Confirm via shake-flask method .

- Reactivity : SCN<sup>−</sup> participates in nucleophilic substitution (e.g., with alkyl halides) more readily than halides. Monitor via <sup>1</sup>H NMR or conductometric titration .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.